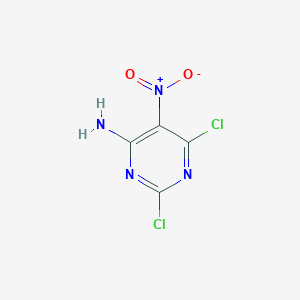

2,6-Dichloro-5-nitropyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(7)9-4(6)8-2/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUHWWQWBOTDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325691 | |

| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31221-68-8 | |

| Record name | 31221-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-5-nitropyrimidin-4-amine chemical properties

An In-Depth Technical Guide to 2,6-Dichloro-5-nitropyrimidin-4-amine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction

This compound stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its unique molecular architecture, characterized by a pyrimidine core functionalized with two reactive chlorine atoms, an electron-withdrawing nitro group, and an amino group, renders it an exceptionally versatile building block. The strategic placement of these functional groups allows for a series of controlled, regioselective modifications, making it a precursor of choice for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its instrumental role in the development of purine analogs and other biologically active molecules for drug discovery.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its handling, characterization, and application in synthesis. Below is a summary of the key physicochemical and computed properties for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 31221-68-8 | [1] |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [1][2] |

| Molecular Weight | 208.99 g/mol | [1][2] |

| Appearance | Pale yellow powder (Typical) | Inferred from similar compounds |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Spectroscopic Data Summary

While specific, experimentally-derived spectra for this exact molecule are not widely published, its structure allows for the reliable prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds like 4,6-dichloropyrimidin-5-amine.[3]

Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 65:100, indicative of the presence of two chlorine atoms.

| m/z Value (Predicted) | Relative Intensity | Assignment |

| 210 | ~65% | [M+2]⁺ Isotope Peak |

| 208 | 100% | [M]⁺ Molecular Ion |

| 173 | Variable | [M-Cl]⁺ |

| 162 | Variable | [M-NO₂]⁺ |

Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Strong, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch |

| ~1640 | Strong | NH₂ Scissoring (bending) |

| ~1580, ~1350 | Strong | NO₂ Asymmetric & Symmetric Stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretching (ring) |

| ~800-600 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A broad singlet is anticipated for the amine protons (-NH₂). The chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Chemical Shift (δ, ppm) Multiplicity Assignment | ~7.0 - 8.5 | Broad Singlet | -NH₂ |

-

¹³C NMR: The carbon signals are influenced by the electronic effects of the substituents. The carbons bonded to chlorine will appear downfield, and the presence of the nitro and amino groups will further influence the chemical shifts of the ring carbons.

Chemical Shift (δ, ppm) Assignment ~160 C4 (attached to -NH₂) ~158 C2, C6 (attached to -Cl) | ~125 | C5 (attached to -NO₂) |

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in the provided literature, but a logical pathway can be inferred from standard pyrimidine chemistry. A common approach involves the nitration and subsequent chlorination of a suitable pyrimidine precursor.

Plausible Synthetic Workflow

A likely synthetic route starts from 4-amino-2,6-dihydroxypyrimidine. The process involves two key transformations:

-

Nitration: Introduction of a nitro group at the electron-rich C5 position using a nitrating agent (e.g., nitric acid in sulfuric acid).

-

Chlorination: Conversion of the two hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Nitration of 4-Amino-2,6-dihydroxypyrimidine

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4-amino-2,6-dihydroxypyrimidine in portions, ensuring the temperature remains below 10 °C.

-

Stir the mixture until a clear solution is obtained.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to yield 4-amino-2,6-dihydroxy-5-nitropyrimidine.

Step 2: Chlorination to this compound

-

In a flask equipped with a reflux condenser, combine 4-amino-2,6-dihydroxy-5-nitropyrimidine with an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a mixture of crushed ice and a suitable solvent like dichloromethane.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product.

Chemical Reactivity: A Hub for Diversity

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, and this deficiency is significantly amplified by the potent electron-withdrawing nitro group at the C5 position. This electronic arrangement activates the chlorine atoms at C2 and C6, making them excellent leaving groups for nucleophilic attack.

Regioselective Nucleophilic Substitution

A key feature of this molecule is the potential for sequential and regioselective substitution of the two chlorine atoms. The chlorine at C6 is generally considered more reactive towards nucleophiles than the chlorine at C2. This is because the C6 position is para to one ring nitrogen and ortho to the other, while also being ortho to the activating nitro group. This differential reactivity allows for the stepwise introduction of two different nucleophiles, a cornerstone strategy for building molecular libraries.

Causality of Reactivity:

-

Electron-Withdrawing Groups: The nitro group at C5 and the nitrogen atoms within the pyrimidine ring pull electron density away from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.

-

Leaving Group Ability: Chloride is an excellent leaving group, facilitating the SNAr mechanism.

-

Steric Hindrance: The amino group at C4 may exert some steric influence, but the primary driver of regioselectivity is electronic effects.

Caption: Key reaction pathways of this compound.

Common Transformations

-

Amination: Reaction with primary or secondary amines is a common first step. This allows for the introduction of diverse side chains that can modulate solubility, target binding, and other pharmacokinetic properties.[4] The successive substitution of both chlorine atoms is a viable strategy.[4]

-

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chlorine atoms, typically in the presence of a base, to form ether linkages. Studies on related 4,6-dichloro-5-nitropyrimidines have shown that chlorine is a more favorable leaving group than an alkoxy group in subsequent SNAr reactions, a crucial insight for planning multi-step syntheses.[5][6]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ or sodium dithionite).[7][8] This transformation is the gateway to forming the fused imidazole ring of a purine.

Applications in Drug Development: The Purine Scaffold

The primary application of this compound is as a scaffold for the synthesis of purine analogs. Purines are "privileged structures" in medicinal chemistry, forming the core of DNA bases (adenine, guanine) and numerous enzyme cofactors.[5][9] As such, analogs of purines are potent inhibitors of a wide range of enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.

Workflow from Pyrimidine to Purine

The synthesis of a purine library from this compound follows a logical and powerful sequence:

-

Diversification at C2/C6: Sequential SNAr reactions are performed to install the desired substituents (R¹ and R²) at the C6 and C2 positions. This is the primary point of diversity generation.

-

Reduction: The 5-nitro group is reduced to a 5-amino group, yielding a highly reactive 4,5-diaminopyrimidine intermediate.

-

Cyclization: The newly formed 5-amino group undergoes condensation and cyclization with a one-carbon electrophile (such as an orthoester, aldehyde, or carboxylic acid) to form the fused imidazole ring, completing the purine core.

This strategy has been successfully employed to create libraries of compounds for screening against various biological targets, including O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein implicated in cancer drug resistance.[4]

Caption: Logical workflow for generating purine libraries in drug discovery.

Safety and Handling

As a chlorinated and nitrated aromatic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: While specific GHS data for this compound is limited, related compounds like 4,6-dichloro-5-nitropyrimidine are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] It should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[1][12]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its predictable and versatile reactivity. The interplay between its activating nitro group and two distinct, replaceable chlorine atoms provides a robust platform for Nucleophilic Aromatic Substitution reactions. This allows chemists to systematically build molecular complexity, making it an indispensable tool in the synthesis of purine analogs for drug discovery. A thorough understanding of its properties, reaction mechanisms, and synthetic potential is essential for researchers and scientists aiming to leverage this powerful scaffold in the creation of novel therapeutic agents.

References

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.

- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activ

- Method for synthesizing 4,6-dichloro-2-(propylthio)

- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchG

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P

- 31221-68-8|this compound - BLDpharm.

- 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem.

- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- 2,6-dichloro-5-nitro-pyrimidin-4-amine 31221-68-8 wiki - Guidechem.

- Cyclobutene, 1,4-dichloro-3,3,4-trifluoro- | 2927-72-2 - ChemicalBook.

- SAFETY D

- A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine - Benchchem.

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing.

- 4-Amino-2,6-dichloro-5-nitropyrimidine | Request PDF - ResearchG

- Buy 4,6-dichloro-2-methyl-5-nitropyrimidine Different Grade

- 5 - SAFETY D

- Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.

Sources

- 1. 31221-68-8|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 7. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 9. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

2,6-Dichloro-5-nitropyrimidin-4-amine CAS number 31221-68-8

An In-depth Technical Guide to 2,6-Dichloro-5-nitropyrimidin-4-amine (CAS: 31221-68-8)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will explore its physicochemical properties, detailed synthesis protocols, and core reactivity, with a particular focus on the mechanisms of nucleophilic aromatic substitution (SNAr). Furthermore, this guide will illuminate its strategic application in the development of biologically active compounds, supported by mechanistic diagrams, structured data, and step-by-step experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile pyrimidine scaffold.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a fundamental motif in numerous biologically essential molecules, including the nucleobases uracil, thymine, and cytosine, making it a privileged scaffold in drug discovery.[1][2] The specific arrangement of substituents in this compound—two reactive chlorine atoms, an electron-withdrawing nitro group, and an electron-donating amino group—creates a molecule with distinct and exploitable reactivity.

The presence of two chlorine atoms at the C2 and C6 positions, activated by the adjacent C5-nitro group, makes the compound an excellent substrate for sequential nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the controlled and regioselective introduction of various functional groups, enabling the synthesis of diverse molecular libraries. Its structural similarity to purine precursors also makes it a valuable starting material for synthesizing purine analogs, a class of compounds with significant therapeutic applications, including antiviral and anticancer agents.[1][4] This guide will dissect the chemical principles that govern its utility and provide practical insights for its application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is critical for its effective use in synthesis, including selecting appropriate solvents and purification techniques.

Key Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 31221-68-8 | [5][6] |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [5][7] |

| Molecular Weight | 208.99 g/mol | [5][6] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not consistently reported; related compounds melt >100°C | [8] |

| Solubility | Log₁₀WS (mol/L): -2.66 (Predicted) | [9] |

| Octanol/Water Partition Coeff. (LogP) | 1.274 (Predicted) | [9] |

| Topological Polar Surface Area (TPSA) | 97.6 Ų | [7] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, characterization would typically involve:

-

¹H NMR: A singlet peak in the aromatic region corresponding to the N-H protons of the primary amine. The exact chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the attached substituents (Cl, NH₂, NO₂). The carbons bearing chlorine atoms (C2, C6) would typically appear in the 150-165 ppm range, while the carbon attached to the nitro group (C5) would be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1). The exact mass would be a key identifier.[7]

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature, but a logical and efficient pathway can be constructed based on established pyrimidine chemistry. The most common approach involves the nitration of a suitable aminopyrimidine precursor followed by chlorination.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-amino-pyrimidine-2,6-diol (a tautomer of 4-aminouracil).

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on analogous transformations. Researchers should conduct their own risk assessment and optimization.

Step 1: Nitration of 4-Amino-pyrimidine-2,6-diol

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), slowly add 4-amino-pyrimidine-2,6-diol (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Rationale: The use of a strong acid mixture (nitrating mixture) is standard for the nitration of deactivated aromatic/heteroaromatic rings. The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Execution: Maintain the temperature below 10°C and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-amino-5-nitropyrimidine-2,6-diol, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

-

Reaction Setup: In a fume hood, combine the dried 4-amino-5-nitropyrimidine-2,6-diol (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A tertiary amine base like N,N-diethylaniline may be added as a catalyst.[10]

-

Rationale: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on pyrimidine and pyridine rings into chlorine atoms. The reaction proceeds via phosphorylation of the hydroxyl group, followed by substitution with chloride.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 3-6 hours. The reaction should be monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrimidine ring and its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The addition of a powerful electron-withdrawing nitro group at the C5 position further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles.[3] This activation is the cornerstone of the compound's utility. The chlorine atoms at C2 and C6 serve as excellent leaving groups in SNAr reactions.[11]

Regioselectivity: A Tale of Two Chlorines

A critical question for any synthetic chemist is which of the two chlorine atoms will react first. The positions C2 and C6 are not electronically equivalent due to the asymmetric placement of the C4-amino and C5-nitro groups.

-

Electronic Effects: The nitro group at C5 strongly activates both the C2 and C6 positions for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex through resonance.[3] Conversely, the C4-amino group is electron-donating and would slightly deactivate the adjacent C2 and C6 positions.

-

Steric Hindrance: The C6 position is generally less sterically hindered than the C2 position, which is flanked by a nitrogen atom and the C4-amino group.

For many nucleophiles, substitution is expected to occur preferentially at the C6 position . This is because the resonance stabilization provided by the para-nitro group to an attack at C6 is typically very strong. However, the regioselectivity of SNAr on dichloropyrimidines can be highly sensitive to the nature of the nucleophile, solvent, and temperature.[12][13] In some cases, particularly with certain nitrogen nucleophiles, C2 selectivity can be achieved.[14]

Caption: Regioselectivity in the SNAr of the title compound.

Reduction of the Nitro Group

Following SNAr, a common subsequent transformation is the reduction of the nitro group to a primary amine. This creates a 1,2-diamine functionality which is a precursor to various fused heterocyclic systems, like purines.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts like Pd/C or Pt/C with a hydrogen source.[10] This method is clean but requires careful selection of catalyst and conditions to avoid dehalogenation.

-

Metal-Acid Reduction: Using metals like iron, tin, or zinc in an acidic medium (e.g., Fe/HCl or SnCl₂/HCl). These methods are robust but can be less clean than hydrogenation.[10][15]

-

Sodium Dithionite: A milder reducing agent that can be effective for nitro groups on sensitive substrates.[15]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate.

Scaffold for Purine Analogs and Kinase Inhibitors

The diamino-pyrimidine structure, formed after SNAr and nitro reduction, is a direct precursor to the purine ring system. By reacting this intermediate with reagents like orthoesters or formic acid, one can close the imidazole ring to form 6-substituted purines. Many kinase inhibitors feature a purine or purine-like core that mimics ATP to bind to the enzyme's active site. The ability to install diverse substituents at the C6 position (and subsequently at C2) allows for the fine-tuning of binding affinity and selectivity.

Case Study: Synthesis of MGMT Inactivators

2-Amino-4,6-dichloro-5-nitropyrimidine, a very close analog of the title compound, is a documented intermediate for preparing inactivators of O⁶-methylguanine-DNA methyltransferase (MGMT).[16] MGMT is a DNA repair protein that can contribute to chemotherapy resistance. The synthesis involves a sequential SNAr reaction:

-

First, one chlorine is displaced by an amino or morpholino group.

-

The second chlorine is then displaced by an aryloxy derivative. These substitutions create molecules designed to inhibit the MGMT protein, potentially enhancing the efficacy of certain cancer therapies.[16] A similar synthetic strategy can be applied using this compound to generate novel analogs.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Hazard Classification: While specific data for this compound is limited, related dichloronitropyrimidines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5][17][18]

-

Handling Precautions:

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5]

Conclusion

This compound is a potent and versatile chemical building block. Its high degree of functionalization, particularly the activated chlorine atoms, allows for predictable and selective reactivity through nucleophilic aromatic substitution. This reactivity profile makes it an invaluable starting material for the synthesis of complex heterocyclic systems, most notably purine analogs and other scaffolds relevant to drug discovery. By understanding the principles of its synthesis, reactivity, and regioselectivity, researchers can effectively harness this compound to accelerate the development of novel therapeutics and functional molecules.

References

- XIAMEN MEDICAL COLLEGE. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap.

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Retrieved from [Link]

-

OChem Incorporation. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Retrieved from [Link]

-

Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

Cheméo. (n.d.). Pyrimidine, 4-amino-2,6-dichloro-5-nitro- (CAS 31221-68-8). Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Medical College of Wisconsin. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]

-

CDMS.net. (n.d.). SAFETY DATA SHEET - 2,4-D AMINE 4. Retrieved from [Link]

-

OChem Incorporation. (n.d.). Product Page 445. Retrieved from [Link]

Sources

- 1. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 31221-68-8|this compound|BLD Pharm [bldpharm.com]

- 6. ocheminc.com [ocheminc.com]

- 7. Page loading... [guidechem.com]

- 8. 4,6-Dichloro-5-nitropyrimidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. Pyrimidine, 4-amino-2,6-dichloro-5-nitro- (CAS 31221-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. cdms.net [cdms.net]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-5-nitropyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. In the absence of a publicly available, fully assigned spectrum, this guide offers a detailed prediction of the expected spectral data based on established principles of NMR spectroscopy and the known electronic effects of substituents on the pyrimidine ring. Furthermore, it outlines the necessary experimental protocols for acquiring high-quality NMR data for this compound and discusses potential synthetic impurities that may be observed. This document is intended to serve as a valuable resource for researchers working with this and structurally related molecules, aiding in structural verification, purity assessment, and reaction monitoring.

Introduction: The Significance of this compound

This compound (CAS No. 31221-68-8) is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its polysubstituted structure, featuring two electrophilic chlorine atoms, a strong electron-withdrawing nitro group, and a nucleophilic amino group, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. Notably, it serves as a crucial precursor for the preparation of purine analogs and other compounds investigated for their potential as therapeutic agents.[3] An unambiguous understanding of its structure and purity is paramount for its effective use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Theoretical Framework: Predicting the NMR Spectra

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is profoundly influenced by the interplay of the inductive and resonance effects of the chloro, nitro, and amino substituents on the pyrimidine ring.

Expected ¹H NMR Spectrum

The molecule possesses only one type of proton, those of the amino group (-NH₂). Therefore, the ¹H NMR spectrum is predicted to be relatively simple, exhibiting a single resonance for the two equivalent amino protons.

-

Chemical Shift (δ): The chemical shift of these protons will be significantly influenced by several factors:

-

Deshielding by the Aromatic Ring: The pyrimidine ring itself will induce a downfield shift.

-

Electron-Withdrawing Effects: The two chlorine atoms and the strongly electron-withdrawing nitro group will deshield the amino protons, causing a further downfield shift.[4][5]

-

Solvent Effects: The chemical shift of N-H protons is highly dependent on the solvent used, its concentration, and the temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, which is a good hydrogen bond acceptor, the amino protons are expected to appear at a lower field (higher ppm) and as a broader signal compared to in a less polar solvent like CDCl₃.[4]

-

Based on data for similar aromatic amines, the chemical shift for the -NH₂ protons is anticipated to be in the range of δ 7.0 - 9.0 ppm . The signal is likely to be broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.

Expected ¹³C NMR Spectrum

Due to the symmetry of the molecule, with a plane passing through the C5-NO₂ and C2-NH₂ bonds, the ¹³C NMR spectrum is expected to display three distinct signals for the four carbon atoms of the pyrimidine ring.

-

C4 and C6: These two carbons are chemically equivalent due to the molecule's symmetry. Each is bonded to a chlorine atom, a nitrogen atom within the ring, and an adjacent carbon. The strong electronegativity of the chlorine and nitrogen atoms will cause a significant downfield shift. These carbons are expected to resonate in the region of δ 150 - 165 ppm .

-

C2: This carbon is bonded to the amino group and two nitrogen atoms within the ring. The amino group is an electron-donating group through resonance but can be electron-withdrawing inductively. The net effect, combined with being flanked by two ring nitrogens, will place its resonance at a distinct chemical shift, likely in the range of δ 155 - 170 ppm .

-

C5: This carbon is bonded to the strongly electron-withdrawing nitro group and two other carbon atoms. The nitro group's powerful deshielding effect will cause the C5 signal to appear at a relatively downfield position for a carbon not directly bonded to a heteroatom, predicted to be in the range of δ 120 - 135 ppm .

The following diagram illustrates the predicted electronic influences on the carbon atoms:

Caption: Predicted electronic influences of substituents on the pyrimidine ring of this compound.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

A self-validating protocol ensures the integrity of the sample and the resulting data.

Caption: Workflow for NMR sample preparation.

Detailed Steps:

-

Sample Purity: Ensure the sample is of high purity. Purification can be achieved through recrystallization or column chromatography. Common solvents for recrystallization of related compounds include ethanol or mixtures of ethyl acetate and hexanes.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for this type of compound due to its high polarity, which aids dissolution, and its ability to form hydrogen bonds with the amino protons, which can sharpen the -NH₂ signal. CDCl₃ can also be used, but solubility may be lower.

-

Concentration: Weigh approximately 10-20 mg of the compound for a standard ¹H NMR spectrum and 20-50 mg for a ¹³C NMR spectrum to ensure a good signal-to-noise ratio.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean, and dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard 1D pulse | Proton-decoupled 1D pulse |

| Spectral Width | ~16 ppm | ~250 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 (or more) |

Data Interpretation and Discussion

Analysis of the Predicted Spectra

¹H NMR Spectrum:

-

The single, broad peak corresponding to the two amino protons is the primary feature. Its integration should correspond to two protons relative to any internal standard. The broadness can be attributed to quadrupolar relaxation and potential chemical exchange.

¹³C NMR Spectrum:

-

The presence of three distinct signals would confirm the C₂ᵥ symmetry of the molecule.

-

The chemical shifts of the carbon atoms are highly informative. The downfield positions of C2, C4, and C6 are indicative of their attachment to electronegative atoms. The chemical shift of C5, while not as far downfield, is significantly shifted from a typical aromatic C-H carbon due to the potent electron-withdrawing nitro group.

Potential Impurities and Their Spectral Signatures

The synthesis of this compound can result in several potential impurities, which may be detectable by NMR.

-

Starting Materials: Incomplete reaction may leave residual starting materials. For instance, if synthesized from 4-amino-5-nitro-2,6-dihydroxypyrimidine, the absence of hydroxyl protons and the presence of the expected signals for the target molecule would indicate a complete reaction.

-

Monochloro- and Hydrolyzed Byproducts: Incomplete chlorination or hydrolysis of the dichloro product could lead to the presence of monochloro- or dihydroxy- species. These would exhibit different symmetry and, consequently, more complex NMR spectra.

-

Solvent Residues: Residual solvents from purification, such as ethanol or ethyl acetate, will show their characteristic signals in the ¹H NMR spectrum.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions based on fundamental NMR principles with detailed experimental protocols, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The provided analysis of substituent effects and potential impurities further equips scientists and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

-

PubChem. 4-Amino-2,6-dichloro-5-nitropyrimidine. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chopa, C. S., et al. (2007). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Tetrahedron Letters, 48(46), 8251-8254. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

-

ResearchGate. 4-Amino-2,6-dichloro-5-nitropyrimidine. [Link]

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2,6-Dichloro-5-nitropyrimidin-4-amine

Abstract

2,6-Dichloro-5-nitropyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a critical building block for synthesizing targeted therapeutic agents.[1][2] Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of downstream applications. This technical guide provides a comprehensive framework for the analytical characterization of this molecule using two cornerstone techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical principles, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methods for the structural elucidation of complex synthetic intermediates.

Introduction: The Analytical Imperative

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The specific substitution pattern of this compound—featuring chloro, nitro, and amine functionalities—provides multiple reaction sites for synthetic elaboration. However, this complexity also presents an analytical challenge. Isomeric confusion and incomplete reactions can lead to impurities that compromise biological activity and safety. Therefore, a rigorous analytical workflow is not merely a quality control step but a foundational component of the discovery process. This guide establishes such a workflow, focusing on the causality behind methodological choices to ensure reliable and reproducible characterization.

Molecular Characteristics

A precise understanding of the molecule's fundamental properties is the starting point for any analytical endeavor. These properties dictate choices in sample preparation, solvent selection, and instrument parameters.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [3] |

| Molecular Weight | 208.99 g/mol | [3] |

| Monoisotopic Mass | 207.9555 Da | [3] |

| Appearance | Crystals or solid | |

| Key Functional Groups | Amine (-NH₂), Nitro (-NO₂), Chloro (-Cl), Pyrimidine Ring |

Infrared (IR) Spectroscopy Analysis: Fingerprinting the Functional Groups

3.1 Principle & Rationale

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint." For this compound, FTIR provides a rapid, non-destructive method to confirm the presence of the critical amine, nitro, and aromatic-like pyrimidine functionalities.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

While traditional KBr pellet methods are effective, the modern standard for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and eliminates variability associated with pellet pressing.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for distinguishing key functional group bands)

-

Number of Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

3.3 Expected Spectrum & Interpretation

The FTIR spectrum is a composite of vibrational modes. The interpretation relies on identifying characteristic bands corresponding to specific functional groups.

-

N-H Stretching (Primary Amine): The -NH₂ group is expected to show two distinct, medium-to-sharp bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations, respectively. Their presence is a primary indicator of the amine group.

-

N-O Stretching (Nitro Group): The nitro group provides two powerful and highly characteristic absorption bands. An intense, sharp band for the asymmetric stretch is expected between 1570-1520 cm⁻¹ , and a strong symmetric stretch should appear between 1380-1340 cm⁻¹ .[5][6] These are confirmatory for the nitro functionality.

-

N-H Bending (Primary Amine): A moderate scissoring vibration for the primary amine should be visible in the 1650-1600 cm⁻¹ range.[5] This band may overlap with ring vibrations.

-

C=N and C=C Ring Stretching (Pyrimidine): The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1600-1450 cm⁻¹ region.[6] These bands confirm the presence of the heterocyclic aromatic system.

-

C-Cl Stretching: The carbon-chlorine stretches are typically found in the fingerprint region, below 800 cm⁻¹. Their identification can be challenging due to the complexity of this region but are expected around 800-600 cm⁻¹ .

3.4 Data Presentation: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp |

| 1650 - 1600 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium |

| 1570 - 1520 | Asymmetric Stretch | Nitro (-NO₂) | Strong, Sharp |

| 1600 - 1450 | C=N, C=C Ring Stretches | Pyrimidine Ring | Medium to Strong |

| 1380 - 1340 | Symmetric Stretch | Nitro (-NO₂) | Strong, Sharp |

| 800 - 600 | C-Cl Stretch | Chloro (-Cl) | Medium to Strong |

Diagram 1: FTIR Experimental Workflow

Caption: A streamlined workflow for the FTIR analysis of solid samples using ATR.

Mass Spectrometry (MS) Analysis: Unveiling Molecular Weight and Structure

4.1 Principle & Rationale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its molecular structure.[8] For this compound, a hard ionization technique like Electron Ionization (EI) is particularly informative as it induces reproducible fragmentation, allowing for detailed structural elucidation.[9]

4.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

GC-MS is the preferred method for volatile and thermally stable small molecules. It provides chromatographic separation prior to mass analysis, ensuring the spectrum is from a pure compound.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, 250 °C, 50:1 split ratio.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are consistent and comparable to library data.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40 - 300 m/z.

-

Source Temperature: 230 °C.

-

4.3 Fragmentation Pathway Analysis

Under EI conditions, the molecule is bombarded with electrons, forming an energetically unstable radical cation (M⁺˙) which then fragments. The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.

-

Molecular Ion (M⁺˙): The most critical signal is the molecular ion peak. With a monoisotopic mass of ~208 Da, this peak will be accompanied by a characteristic isotopic signature due to the two chlorine atoms. The relative abundance of the isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a distinctive pattern for ions containing two chlorines:

-

M⁺˙ peak (containing two ³⁵Cl): Relative intensity of 100% (within the cluster).

-

(M+2)⁺˙ peak (one ³⁵Cl, one ³⁷Cl): Relative intensity of ~65%.

-

(M+4)⁺˙ peak (two ³⁷Cl): Relative intensity of ~10%. This M:M+2:M+4 pattern is a definitive indicator of a dichlorinated compound.[9]

-

-

Key Fragmentation Pathways:

-

Loss of a Chlorine Radical (•Cl): A common initial fragmentation is the cleavage of a C-Cl bond, leading to the [M - Cl]⁺ ion (m/z ~173). This is often a prominent peak.

-

Loss of Nitric Oxide (•NO): Fragmentation of the nitro group can occur via the loss of •NO, yielding an [M - NO]⁺ ion (m/z ~178).

-

Loss of a Nitro Group (•NO₂): Cleavage of the C-N bond can lead to the loss of the entire nitro group, resulting in the [M - NO₂]⁺ ion (m/z ~162).

-

Ring Cleavage: Subsequent fragmentations can involve the complex breakdown of the pyrimidine ring, often through the loss of cyanogen chloride (CNCl) or other small neutral molecules.

-

4.4 Data Presentation: Predicted Mass Spectrometry Fragments

| m/z (Monoisotopic) | Proposed Fragment | Notes |

| 208 | [C₄H₂Cl₂N₄O₂]⁺˙ | Molecular Ion (M⁺˙). Exhibits characteristic M:M+2:M+4 isotopic pattern. |

| 173 | [M - Cl]⁺ | Loss of a chlorine radical. Will show an isotopic pattern for one Cl atom. |

| 178 | [M - NO]⁺ | Loss of nitric oxide from the nitro group. Dichlorine pattern remains. |

| 162 | [M - NO₂]⁺ | Loss of the nitro group. Dichlorine pattern remains. |

| 127 | [M - Cl - NO₂]⁺ | Sequential loss of nitro and chlorine. Will show an isotopic pattern for one Cl atom. |

Diagram 2: Predicted EI-MS Fragmentation Pathway

Caption: Major predicted fragmentation pathways for this compound under EI conditions.

Conclusion

The structural verification of this compound can be achieved with high confidence through the synergistic application of FTIR and Mass Spectrometry. FTIR provides definitive confirmation of the essential -NH₂, -NO₂, and pyrimidine functional groups, while GC-MS with electron ionization confirms the molecular weight, elemental composition (via isotopic patterns), and provides a detailed structural fingerprint through predictable fragmentation pathways. The methodologies and interpretative frameworks presented in this guide constitute a self-validating system, ensuring that researchers and developers can proceed with certainty in the identity and purity of this valuable synthetic intermediate.

References

-

PubChem (National Center for Biotechnology Information). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available at: [Link]

-

PubChem (National Center for Biotechnology Information). 2,4-Dichloro-5-nitropyrimidine. Available at: [Link]

-

National Institutes of Health (NIH). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

ResearchGate. Mass Fragmentation Pattern of New Zygophyllosides from Zygophyllum propinquum Decne. Available at: [Link]

-

WWJMRD. FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Available at: [Link]

-

MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

-

ACS Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available at: [Link]

-

Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

YouTube. UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. Available at: [Link]

-

ResearchGate. FTIR Spectroscopy of HNO3. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-5-nitropyrimidin-4-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary: 2,6-Dichloro-5-nitropyrimidin-4-amine is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly purine scaffolds, which are of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its solubility in various organic solvents is fundamental to optimizing reaction conditions, developing effective purification strategies, and formulating for preclinical studies. This technical guide addresses the critical gap in publicly available quantitative solubility data for this compound. By synthesizing information from analogous structures and established physicochemical principles, this document provides a comprehensive framework for researchers. It outlines the key factors governing the solubility of this molecule, presents a qualitative solubility profile based on related compounds, and offers detailed, field-proven experimental protocols for its precise determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development efforts.

Introduction: The Significance of Solubility in Synthetic Chemistry

The successful progression of a chemical entity from laboratory-scale synthesis to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount.[2] For a synthetic intermediate like this compound (henceforth DCNA), solubility dictates the choice of reaction media, influences reaction kinetics, and is the primary determinant in the efficiency of crystallization and chromatographic purification. In the context of drug development, poor solubility can impede formulation, leading to low bioavailability and variable pharmacological responses.[3]

DCNA serves as a versatile building block due to its reactive chlorine atoms, which can be selectively displaced by nucleophiles, and the directing influence of its nitro and amino groups.[1] This reactivity is harnessed to build complex molecular architectures. Therefore, having a robust solubility profile is not merely academic; it is a practical necessity for chemists to control reaction pathways, maximize yields, and ensure the purity of their target molecules.

Physicochemical Profile of this compound (DCNA)

The solubility behavior of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for DCNA (CAS: 31221-68-8) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | [4] |

| Molecular Weight | 208.99 g/mol | [4] |

| Appearance | White to off-white solid (by analogy) | [5][6] |

| Melting Point | 100-103 °C (for the close analog 4,6-Dichloro-5-nitropyrimidine) | [6] |

| Computed pKa | -3.14 ± 0.10 | [4] |

| Topological Polar Surface Area (TPSA) | 97.6 Ų | [4] |

Scientific Interpretation:

-

High Polarity: The significant TPSA value, arising from the nitro (-NO₂) and amino (-NH₂) groups, indicates a strong potential for polar interactions, including hydrogen bonding (both as a donor and acceptor) and dipole-dipole forces.

-

Ambiphilic Nature: The presence of two chlorine atoms and the pyrimidine ring itself introduces non-polar character. This dual nature suggests that DCNA will not be universally soluble and that optimal solvents will likely possess a balance of polar and non-polar features.

-

Low Acidity: The highly negative computed pKa suggests the amine protons are not acidic, and the molecule will remain in its neutral form across the typical pH range of organic synthesis.

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative data for DCNA is scarce, a qualitative solubility profile can be expertly inferred from the behavior of structurally similar pyrimidine derivatives. This predictive analysis is an essential first step in experimental design, saving time and resources.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Justification |

| Polar Aprotic | DMF, DMSO, Acetone | Likely Soluble | These solvents can effectively solvate the polar regions of DCNA through strong dipole-dipole interactions. The solubility of the related 4-Amino-2,6-dichloropyrimidine in DMF supports this prediction.[7] |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | These solvents can act as hydrogen bond donors and acceptors. However, their strong self-association may compete with solute-solvent interactions. The analog 4,6-Dichloro-5-nitropyrimidine is reported to be soluble in Methanol.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating the dichloropyrimidine core. Chloroform is a known solvent for the 4,6-dichloro-5-nitropyrimidine analog.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble | THF may offer moderate solubility due to its polarity, while the low polarity of diethyl ether makes it a poor solvent. |

| Aromatic | Toluene | Sparingly Soluble | Toluene's non-polar nature makes it a poor match for the highly polar functional groups of DCNA, though some solubility is expected due to interactions with the pyrimidine ring. The analog 4,6-dichloro-5-nitropyrimidine is soluble in Toluene.[6] |

| Non-Polar | Hexane, Heptane | Likely Insoluble | The significant mismatch in polarity between DCNA and aliphatic hydrocarbons will result in very weak solute-solvent interactions, leading to negligible solubility.[8] |

Experimental Protocol for Solubility Determination

The following section provides a detailed, self-validating protocol for the experimental determination of DCNA solubility using the industry-standard isothermal shake-flask method. This method is robust, reliable, and directly measures the thermodynamic equilibrium solubility.

Workflow for Isothermal Solubility Determination

The overall experimental process is depicted below. Each stage is critical for ensuring the accuracy and validity of the final data.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of DCNA in a selected organic solvent at a specified temperature.

Materials:

-

This compound (DCNA), purity >98%

-

Selected organic solvent, HPLC grade or equivalent

-

Analytical balance (4-decimal place)

-

Shaking incubator or constant temperature water bath

-

20 mL glass vials with PTFE-lined screw caps

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Vacuum oven

Protocol:

-

Preparation of Vials: Place approximately 10 g of the selected solvent into a 20 mL vial. Seal the vial tightly and record the exact mass of the solvent (M_solvent). Prepare triplicate vials for each solvent/temperature combination to ensure statistical validity.

-

Addition of Solute: Add DCNA to the vial in small portions until a visible excess of solid remains even after vigorous shaking. This ensures that the solution will become saturated. Seal the vial immediately.

-

Equilibration: Place the sealed vials in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a minimum of 48 hours.

-

Expert Insight: A 48-72 hour equilibration period is crucial to ensure true thermodynamic equilibrium is reached, especially for poorly soluble compounds or those with slow dissolution kinetics. Verifying that excess solid remains at the end of this period is a key validation step.

-

-

Phase Separation: After the equilibration period, remove the vials and place them in a stationary holder within the same temperature-controlled environment for at least 4 hours. This allows the excess solid to settle, preventing contamination of the sample.

-

Sampling of Saturated Solution:

-

Carefully uncap a vial. To prevent temperature-induced precipitation, draw the clear supernatant into a syringe that has been pre-warmed to the experimental temperature.

-

Attach a 0.22 µm syringe filter. Discard the first 0.5 mL of filtrate to saturate the filter material, minimizing any potential adsorption losses.

-

Dispense approximately 2-3 mL of the saturated filtrate into a clean, dry, pre-weighed vial (M_vial). Immediately seal the vial and record the total mass (M_total).

-

-

Gravimetric Quantification:

-

Place the sample vial (with the cap loosened or removed) into a vacuum oven set to a moderate temperature (e.g., 40-50 °C) to slowly evaporate the solvent to dryness.

-

Once a constant weight is achieved, record the final mass of the vial containing the dried DCNA residue (M_final).

-

-

Calculation:

-

Mass of saturated solution sampled: M_solution = M_total - M_vial

-

Mass of dissolved DCNA: M_DCNA = M_final - M_vial

-

Mass of solvent in the sample: M_solvent_sampled = M_solution - M_DCNA

-

Solubility ( g/100g solvent) = (M_DCNA / M_solvent_sampled) * 100

-

Key Factors Influencing Solubility

The solubility of DCNA is not a fixed value but is influenced by a dynamic interplay of several factors. Understanding these allows for the precise control and manipulation of the compound's behavior in solution.

Caption: Interplay of Factors Governing DCNA Solubility.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][9] This relationship is critical for crystallization processes, where a compound is dissolved in a hot solvent and allowed to precipitate upon cooling. A study of pyrimidine derivatives showed a consistent increase in solubility with temperature in methanol, DMF, and CCl4.[9][10]

-

Solvent Properties: The "like dissolves like" principle is the guiding rule.[8] A solvent's ability to match the polarity and hydrogen bonding characteristics of DCNA will determine its effectiveness. Polar aprotic solvents like DMF are often excellent choices for compounds like DCNA because they have strong dipoles to interact with the solute's polar groups but do not have strong self-associating hydrogen bonds to overcome.

-

Crystal Structure (Polymorphism): It is crucial for researchers to be aware that DCNA may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will typically have the lowest solubility. When reporting solubility data, it is best practice to characterize the solid form used (e.g., via XRD or DSC).

Conclusion

References

-

PubChem. 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available at: [Link]

-

PubChem. 2,4-Dichloro-5-nitropyrimidine. Available at: [Link]

-

PubChem. 2,6-Dichloro-3-nitropyridin-4-amine. Available at: [Link]

-

ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]

-

ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

-

SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

-

ResearchGate. 4-Amino-2,6-dichloro-5-nitropyrimidine. Available at: [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Putative Chemistry of 2,6-Dichloro-5-nitropyrimidin-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2,6-dichloro-5-nitropyrimidin-4-amine, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific isomer, this document leverages established principles of pyrimidine chemistry and data from closely related analogues to present a robust theoretical framework and a plausible synthetic strategy.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Halogenated and nitrated pyrimidines, in particular, are versatile intermediates in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The presence of electron-withdrawing groups like nitro and chloro moieties activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₄H₂Cl₂N₄O₂ | Based on structural composition. |

| Molecular Weight | ~208.99 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Likely a pale yellow to off-white solid | Similar dichloronitropyrimidines are reported as solids with this appearance.[2] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., THF, DCM, Acetone) | The polar nitro and amine groups will contribute to some polarity, but the chlorinated heterocyclic core will limit aqueous solubility. |

| Reactivity | The pyrimidine ring is highly activated towards nucleophilic aromatic substitution. The two chlorine atoms are susceptible to displacement by nucleophiles. The nitro group can be reduced to an amine. | The strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyrimidine ring make the chloro-substituents excellent leaving groups. |

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in the current chemical literature. However, based on established pyrimidine chemistry, a plausible multi-step synthetic route can be devised. The following proposed pathway is grounded in analogous transformations of similar pyrimidine cores.

Overview of the Synthetic Strategy

The proposed synthesis commences with a commercially available or readily synthesized pyrimidine precursor, followed by sequential nitration and chlorination steps. The control of regioselectivity during these steps is a critical consideration.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 4-Aminopyrimidine

-

Reaction: 4-Aminopyrimidine → 4-Amino-5-nitropyrimidine

-

Reagents and Conditions: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled low temperature (e.g., 0-10 °C).

-

Causality: The amino group is an activating, ortho-, para-director. Nitration is expected to occur at the C5 position, which is ortho to the activating amino group and situated between the two ring nitrogens. The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. Careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.

Step 2: Hydrolysis of 4-Amino-5-nitropyrimidine

-

Reaction: 4-Amino-5-nitropyrimidine → 4-Amino-5-nitro-2,6-pyrimidinediol

-

Reagents and Conditions: Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) with heating.

-

Causality: The pyrimidine ring, activated by the nitro group, is susceptible to nucleophilic attack. Under hydrolytic conditions, the hydrogen atoms at the 2 and 6 positions can be substituted by hydroxyl groups to yield the more stable pyrimidinediol tautomer.

Step 3: Chlorination of 4-Amino-5-nitro-2,6-pyrimidinediol

-

Reaction: 4-Amino-5-nitro-2,6-pyrimidinediol → this compound

-

Reagents and Conditions: Refluxing with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline.

-

Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The tertiary amine acts as a catalyst to facilitate the reaction. This reaction is typically performed under anhydrous conditions as POCl₃ reacts violently with water. The high temperature is necessary to drive the reaction to completion. This type of transformation is a well-established method for the synthesis of chloropyrimidines.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is predicted to be dominated by the two chloro substituents, which are excellent leaving groups in SNAr reactions. The presence of the electron-withdrawing nitro group at the 5-position and the amino group at the 4-position will influence the regioselectivity of these substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2 and 6 positions are expected to be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse side chains, which is a key strategy in the generation of compound libraries for drug screening.

Caption: General SNAr reactions of this compound.

It is anticipated that the two chlorine atoms may exhibit differential reactivity, allowing for sequential and regioselective substitutions under carefully controlled conditions. This would enable the synthesis of unsymmetrically substituted pyrimidines, further expanding the accessible chemical space.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a route to 2,6-dichloropyrimidine-4,5-diamine, a valuable precursor for the synthesis of purine analogues and other fused heterocyclic systems.

Potential as a Pharmacophore

The 2,6-disubstituted-4-aminopyrimidine core is a key feature in many kinase inhibitors and other therapeutic agents. The ability to readily modify the 2 and 6 positions of this compound makes it an attractive starting material for the development of novel inhibitors targeting a range of biological targets.

Conclusion and Future Directions